(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
Description
Properties
Molecular Formula |
C21H17NO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
InChI |
InChI=1S/C21H17NO5/c1-12(23)26-15-4-6-16-19(10-15)27-20(21(16)24)8-13-11-22(2)18-7-5-14(25-3)9-17(13)18/h4-11H,1-3H3/b20-8+ |
InChI Key |
VEQDWPXHWXPTFP-DNTJNYDQSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C\C3=CN(C4=C3C=C(C=C4)OC)C)/O2 |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN(C4=C3C=C(C=C4)OC)C)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole or benzofuran derivatives.
Scientific Research Applications
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic molecule with an indole moiety, a benzofuran system, and an acetate group. Molecules of this class are known for their diverse biological activities, especially in medicinal chemistry and pharmacology.
Scientific Research Applications
The applications of This compound span several fields:
- Drug discovery This compound serves as a building block for creating new pharmaceuticals.
- Material science It is used in the synthesis of novel materials with specific properties.
- Chemical research It acts as a reference compound in chemical synthesis and analysis.
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often use techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate interaction dynamics.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Indole ring with methoxy group | Neuroprotective |
| Benzofuran | Benzofuran core | Anti-inflammatory |
| Indole Alkaloids | Indole core with various substituents | Anticancer |
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, modulating their activity. The benzofuran moiety may interact with cellular membranes, affecting their properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cell signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
(2E)-2-[(1-Methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetic acid (PubChem CID: Example) : Differences: Lacks the 5-methoxy group on the indole and has a carboxylic acid substituent instead of an acetate ester.
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone :
- Differences : Replaces indole with a thiophene ring and substitutes benzofuran with benzothiazolone.
- Impact : Altered electron distribution may influence binding to biological targets.
Functional Comparison
Key Findings :
- The 5-methoxy group in the target compound enhances lipophilicity and may improve penetration through insect cuticles, aligning with studies on plant-derived pesticidal agents .
- The acetate ester likely increases metabolic stability compared to the carboxylic acid analogue, prolonging bioactivity .
- Benzothiazolone-based analogues exhibit divergent bioactivities (e.g., anticancer), highlighting the role of heterocyclic cores in target specificity .
Research Findings and Mechanistic Insights
Bioactivity Modulation
- Insecticidal Potential: Structural similarities to C. gigantea extracts suggest the target compound could disrupt insect metabolism via acetylcholinesterase inhibition, a mechanism observed in plant-derived benzofurans .
- Antifungal Activity: The α,β-unsaturated ketone system may interact with fungal cell membranes, analogous to terpenoid mechanisms in essential oils .
Biological Activity
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic molecule noted for its diverse biological activities. It features an indole moiety, a benzofuran system, and an acetate group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its therapeutic effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 363.37 g/mol. Its unique structure includes:
- Indole moiety : Known for neuroprotective and anticancer properties.
- Benzofuran core : Associated with anti-inflammatory and antimicrobial activities.
- Acetate group : Enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Anticancer Properties : Indole derivatives are recognized for their ability to inhibit tumor growth.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Neuroprotective Effects : Ability to cross the blood-brain barrier and protect neuronal cells.
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Interaction Studies
Studies utilizing techniques like surface plasmon resonance and fluorescence spectroscopy have elucidated the interaction dynamics between this compound and biological targets. These interactions are crucial for understanding its pharmacological effects.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential therapeutic applications of this compound.
Table 1: Comparative Biological Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Methoxyindole | Indole core with methoxy group | Anticancer, neuroprotective |
| Benzofuran derivatives | Benzofuran core | Antimicrobial, anti-inflammatory |
| Indole-based compounds | Indole structure | Antidepressant, anti-cancer |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Indole Derivative : Utilizing various starting materials.
- Formation of Benzofuran Ring : Key reaction conditions include temperature control and solvent selection.
- Esterification : Final step involving the acetate group.
Optimization of these synthetic routes is essential for achieving high yields and purity.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via a condensation reaction between 3-formylindole derivatives and appropriate benzofuran precursors. A typical procedure involves refluxing 3-formyl-1-methyl-5-methoxyindole (0.11 mol) with sodium acetate (0.1 mol) in acetic acid for 3–5 hours, followed by recrystallization from a DMF/acetic acid mixture to isolate the product . Yield optimization requires precise control of reflux duration, stoichiometric ratios, and purification steps. Extended reflux times (>5 hours) may increase byproduct formation, while insufficient reaction time reduces conversion efficiency .
Q. How can spectroscopic techniques confirm the compound’s structure and stereochemistry?
- NMR : - and -NMR are critical for verifying the (2E)-configuration. The indole methylidene proton typically appears as a singlet near δ 8.2–8.5 ppm, while the benzofuran carbonyl group resonates at δ 170–175 ppm in -NMR .
- IR : Stretching vibrations for C=O (benzofuran-3-one) appear at 1650–1700 cm, and the acetate carbonyl is observed near 1740 cm .
- X-ray crystallography : Single-crystal diffraction resolves stereochemical ambiguities, confirming the (E)-configuration of the methylidene group and planarity of the benzofuran-indole system .
Q. What are the common impurities encountered during synthesis, and how are they characterized?
Byproducts often arise from incomplete condensation (unreacted aldehydes) or isomerization (Z-isomer). HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is used for purity assessment, while LC-MS identifies molecular masses of impurities . Recrystallization from polar aprotic solvents (e.g., DMF) improves purity by selectively precipitating the target compound .
Advanced Research Questions
Q. How can reaction kinetics and solvent polarity be optimized for higher stereoselectivity?
Polar aprotic solvents (e.g., DMF) stabilize the transition state in the condensation step, favoring the (E)-isomer. Kinetic studies using -NMR monitoring reveal that higher temperatures (80–100°C) accelerate imine formation but may promote isomerization. Adding catalytic acetic acid enhances proton exchange, improving reaction rates without compromising stereoselectivity .
Q. What strategies mitigate challenges in isolating the E-isomer during synthesis?
- Chromatography : Reverse-phase HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) effectively separates E/Z isomers .
- Crystallization-driven resolution : The E-isomer’s lower solubility in ethanol/water mixtures allows selective crystallization .
- Dynamic kinetic resolution : Use of chiral auxiliaries or catalysts (e.g., proline derivatives) can bias the reaction pathway toward the E-isomer .
Q. How do substituents on the indole ring influence electronic properties and reactivity?
Electron-donating groups (e.g., 5-methoxy) increase the nucleophilicity of the indole’s C3 position, accelerating condensation with benzofuran precursors. Hammett studies correlate substituent effects with reaction rates: σ values of substituents predict activation energy trends. Computational DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to rationalize reactivity patterns .
Q. What advanced analytical methods validate the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 40–60°C for 72 hours, followed by UPLC-MS to detect degradation products.
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies polymorphic transitions .
- Solid-state NMR : Monitors structural integrity in crystalline vs. amorphous forms under stress conditions .
Methodological Notes
- Stereochemical analysis : Always correlate experimental data (NMR coupling constants, X-ray) with computational models (e.g., Gaussian) to resolve ambiguities .
- Scale-up challenges : Pilot-scale synthesis requires solvent recovery systems (e.g., rotary evaporation for acetic acid) and hazard controls for exothermic condensation steps .
- Data contradiction resolution : Cross-validate conflicting spectral data (e.g., unexpected -NMR shifts) using high-field instruments (≥500 MHz) and heteronuclear correlation experiments (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
